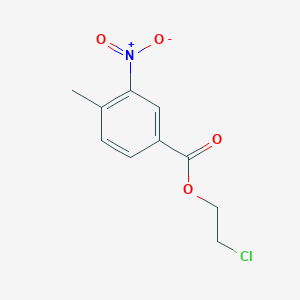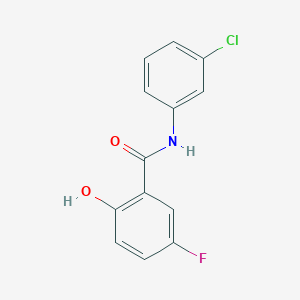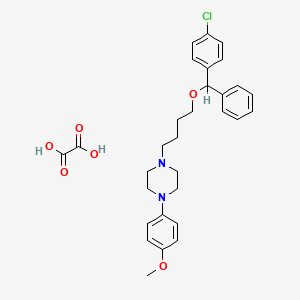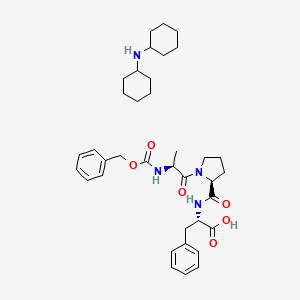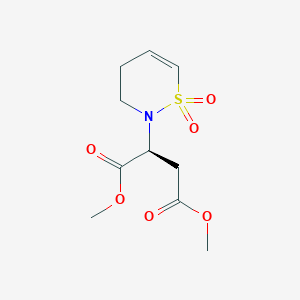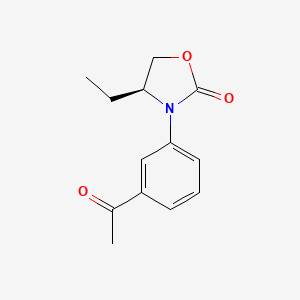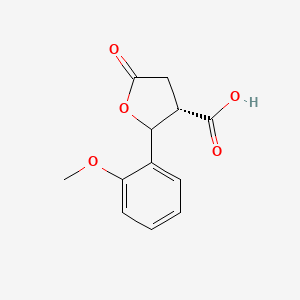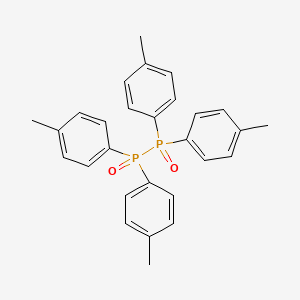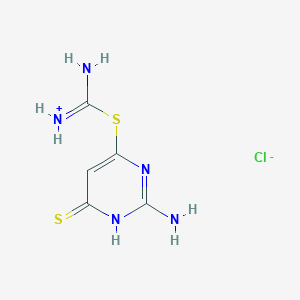
4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide hydrochloride is a complex organic compound with a unique structure that includes an allyloxy group, dipropyl substituents, and a pyrrolidinyl ethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Allyloxy Group: This can be achieved through the reaction of an appropriate allyl halide with a phenol derivative under basic conditions.
Introduction of Dipropyl Groups: The dipropyl groups can be introduced via Friedel-Crafts alkylation using propyl halides and a Lewis acid catalyst.
Attachment of the Pyrrolidinyl Ethyl Group: This step involves the reaction of a suitable amine with an ethyl halide to form the pyrrolidinyl ethyl group, which is then attached to the benzamide core through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while reduction of the benzamide core may produce corresponding amines.
Scientific Research Applications
4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role as a biochemical probe or therapeutic agent. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide
- 4-Prop-2-enoxy-3,5-dipropyl-N-(2-pyrrolidin-1-ium-1-ylethyl)benzamide chloride
Uniqueness
4-Allyloxy-3,5-dipropyl-N-(2-(1-pyrrolidinyl)ethyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
102585-95-5 |
|---|---|
Molecular Formula |
C22H35ClN2O2 |
Molecular Weight |
395.0 g/mol |
IUPAC Name |
4-prop-2-enoxy-3,5-dipropyl-N-(2-pyrrolidin-1-ium-1-ylethyl)benzamide;chloride |
InChI |
InChI=1S/C22H34N2O2.ClH/c1-4-9-18-16-20(17-19(10-5-2)21(18)26-15-6-3)22(25)23-11-14-24-12-7-8-13-24;/h6,16-17H,3-5,7-15H2,1-2H3,(H,23,25);1H |
InChI Key |
ICDYVJJBGLMZHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
